Ethyl 3-ethyl-5-methylbenzoate

Lipophilicity Partition Coefficient Drug Design

Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9) is a substituted benzoate ester with molecular formula C12H16O2 and molecular weight 192.25 g/mol. Its structure features a 3-ethyl and 5-methyl substitution pattern on the benzene ring, yielding calculated properties including LogP 2.73 and TPSA 26.3.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12076459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethyl-5-methylbenzoate
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)C(=O)OCC
InChIInChI=1S/C12H16O2/c1-4-10-6-9(3)7-11(8-10)12(13)14-5-2/h6-8H,4-5H2,1-3H3
InChIKeyXKVMDQRYNXEZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9): Core Physicochemical Profile and Structural Context


Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9) is a substituted benzoate ester with molecular formula C12H16O2 and molecular weight 192.25 g/mol . Its structure features a 3-ethyl and 5-methyl substitution pattern on the benzene ring, yielding calculated properties including LogP 2.73 and TPSA 26.3 . The compound is typically supplied as a research intermediate with purity ≥98% . This specific substitution pattern places it within the broader class of alkyl-substituted benzoate esters known for odorant and synthetic intermediate applications .

Why Ethyl 3-ethyl-5-methylbenzoate Cannot Be Casually Replaced by Other Benzoate Esters


The substitution pattern on the aromatic ring critically governs lipophilicity, steric bulk, and reactivity in downstream transformations. Ethyl 3-ethyl-5-methylbenzoate possesses a unique combination of a meta-ethyl and meta-methyl group, which differentiates it from mono‑substituted, differently positioned, or unsubstituted analogs. These differences manifest in quantifiable physicochemical properties such as LogP, molecular weight, and rotatable bond count, directly impacting solubility, permeability, and synthetic utility [1]. As the evidence below demonstrates, these are not interchangeable materials; selecting the correct regioisomer and substitution pattern is essential for achieving desired experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9)


Lipophilicity (LogP) Comparison: Ethyl 3-ethyl-5-methylbenzoate vs. Common Analogs

Ethyl 3-ethyl-5-methylbenzoate exhibits a calculated LogP of 2.73, which is 0.09 units higher than the experimental LogP of ethyl benzoate (2.64) [1]. This increase in lipophilicity, though modest, reflects the contribution of the additional methyl and ethyl substituents. The value also lies between that of ethyl 3-methylbenzoate (LogP 2.17) and ethyl 3,5-dimethylbenzoate (LogP 3.36) [2][3], confirming that the 3-ethyl-5-methyl pattern yields a distinct and predictable lipophilicity profile.

Lipophilicity Partition Coefficient Drug Design ADME

Molecular Weight and Physicochemical Space Differentiation

Ethyl 3-ethyl-5-methylbenzoate has a molecular weight of 192.25 g/mol and 3 rotatable bonds . This represents a 42.07 g/mol increase over ethyl benzoate (150.18 g/mol) and a 14.02 g/mol increase over ethyl 3,5-dimethylbenzoate (178.23 g/mol) [1]. The extra ethyl group adds both mass and conformational flexibility, which can influence crystal packing, solubility, and binding interactions in a way that the smaller or differently substituted analogs cannot replicate.

Molecular Weight Physicochemical Properties Rotatable Bonds Synthetic Intermediate

Purity and Quality Specification as a Procurement Differentiator

Commercially available Ethyl 3-ethyl-5-methylbenzoate is offered with a specified purity of 98% . In comparison, many common benzoate esters like ethyl benzoate or ethyl 3-methylbenzoate are often supplied at 95–98% purity [1][2]. While the difference appears small, the 98% specification reduces the likelihood of confounding impurities in sensitive reactions, making it a more reliable building block for precise synthetic work.

Purity Quality Control Research Chemical Procurement

Class-Level Utility as Odorant and Synthetic Intermediate

The European patent EP 0258682 A3 discloses that esters of the general formula (including those with R1 = ethyl and R2, R3 = C1-4 alkyl) are 'known odorants' . While the patent does not provide quantitative odor thresholds for Ethyl 3-ethyl-5-methylbenzoate specifically, it establishes this class of compounds as having commercial relevance in the fragrance and flavor industry. The specific 3-ethyl-5-methyl substitution pattern is expected to impart a distinct odor profile compared to unsubstituted or differently substituted benzoates, a fact leveraged in proprietary formulations.

Odorant Flavor Synthetic Intermediate Patent

Topological Polar Surface Area (TPSA) Invariance Highlights Lipophilicity-Driven Differentiation

Ethyl 3-ethyl-5-methylbenzoate has a calculated TPSA of 26.3 Ų, identical to that of ethyl benzoate, ethyl 3-methylbenzoate, and ethyl 3,5-dimethylbenzoate [1][2]. This invariance in polar surface area across the series indicates that the primary differentiator among these compounds is not hydrogen-bonding capacity but rather lipophilicity and steric bulk. Consequently, selection of Ethyl 3-ethyl-5-methylbenzoate over a less substituted analog will primarily modulate lipophilicity without altering polar interactions.

TPSA Polar Surface Area ADME Permeability

Optimal Use Cases for Ethyl 3-ethyl-5-methylbenzoate Based on Differentiating Evidence


Medicinal Chemistry: SAR Exploration Requiring Increased Lipophilicity and Molecular Weight

When a lead compound derived from a benzoate scaffold requires enhanced membrane permeability or increased molecular weight to improve ligand efficiency, Ethyl 3-ethyl-5-methylbenzoate offers a quantifiable LogP increase (+0.09 vs ethyl benzoate) and +42 g/mol mass boost while maintaining identical TPSA . This allows for systematic tuning of ADME properties without altering polar interactions.

Fragrance and Flavor Development: Modulating Odor Profile

As a member of the 'known odorants' class disclosed in EP 0258682 , this specific regioisomer provides a distinct substitution pattern (3-ethyl, 5-methyl) that can impart a unique olfactory character compared to unsubstituted or differently substituted benzoates. Its procurement supports proprietary formulation work where subtle odor nuances are commercially valuable.

Chemical Synthesis: Building Block with Defined Purity and Steric Properties

With a specified purity of 98% , Ethyl 3-ethyl-5-methylbenzoate minimizes the risk of side reactions from impurities. Its additional rotatable bond (3 vs 2 in ethyl benzoate) and increased steric bulk provide a distinct steric environment for reactions such as ester hydrolysis or transesterification, making it a valuable intermediate for synthesizing more complex molecules.

Physicochemical Property Studies: Isolating Lipophilicity Effects

Because TPSA remains constant at 26.3 Ų across the benzoate series [1], this compound serves as an ideal tool for studying the isolated effect of lipophilicity (LogP) on biological or material properties, without confounding changes in polar surface area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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